4,5-Dimethyl-2-(trifluoromethyl)pyridine
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Overview
Description
4,5-Dimethyl-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with two methyl groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of pyridine derivatives. This process typically includes the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base. The reaction conditions often require elevated temperatures and the use of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,5-Dimethyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2,3,5-Trifluoromethylpyridine
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison: 4,5-Dimethyl-2-(trifluoromethyl)pyridine is unique due to the presence of both methyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other trifluoromethylpyridine derivatives .
Biological Activity
4,5-Dimethyl-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective against various biological targets. This article reviews recent findings on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoromethylating agents. The structure-activity relationship (SAR) studies have shown that the presence of both methyl and trifluoromethyl groups significantly influences the compound's biological properties. For instance, modifications at the 4 and 5 positions of the pyridine ring can lead to varying degrees of antibacterial and anticancer activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.8 |
Escherichia coli | 1.6 |
Bacillus subtilis | 2.0 |
The compound's effectiveness can be attributed to its ability to inhibit key bacterial enzymes such as dihydrofolate reductase (DHFR), which is essential for bacterial DNA synthesis .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising results in anticancer assays. It has been tested against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7), demonstrating significant cytotoxic effects.
Cancer Cell Line | IC50 (µM) |
---|---|
A549 | 12.4 |
MCF-7 | 15.6 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. The compound was found to bind effectively to the active sites of DHFR and enoyl-acyl carrier protein reductase (ENR), which are critical for bacterial survival and proliferation.
Case Studies
- Antibacterial Efficacy : A study evaluating a series of pyridine derivatives reported that compounds similar to this compound exhibited MIC values comparable to standard antibiotics like trimethoprim .
- Anticancer Potential : In vitro studies revealed that treatment with this compound led to a significant reduction in cell viability in A549 cells, with an IC50 value indicating strong anticancer potential .
Properties
CAS No. |
100696-00-2 |
---|---|
Molecular Formula |
C8H8F3N |
Molecular Weight |
175.15 g/mol |
IUPAC Name |
4,5-dimethyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8F3N/c1-5-3-7(8(9,10)11)12-4-6(5)2/h3-4H,1-2H3 |
InChI Key |
FMFJYDNHFUUBBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C)C(F)(F)F |
Origin of Product |
United States |
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